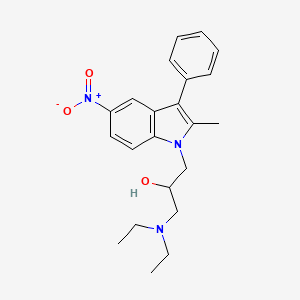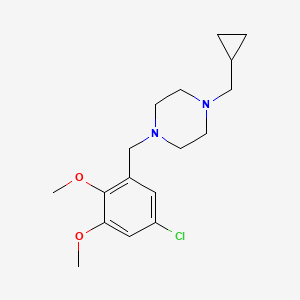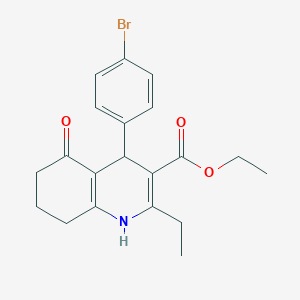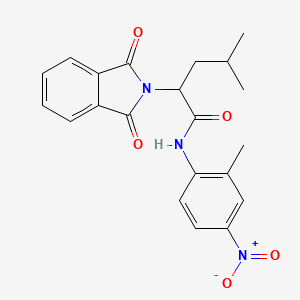
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol, also known as DMNPBO, is a synthetic compound that has gained attention in scientific research due to its potential as a fluorescent probe for detecting and imaging biological molecules.
Mécanisme D'action
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol works by binding to biological molecules and emitting fluorescence when excited by light. The exact mechanism of action is not fully understood, but it is believed to involve the formation of a complex between 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol and the target molecule, which causes a shift in the emission wavelength of the probe.
Biochemical and Physiological Effects:
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. It does not appear to have any significant biochemical or physiological effects on cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol is its high sensitivity and specificity for detecting biological molecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation is that it requires specialized equipment for fluorescence imaging, which may not be available in all laboratories.
Orientations Futures
There are several potential future directions for research on 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol. One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of focus is the optimization of 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol for specific applications, such as in vivo imaging or high-throughput screening. Additionally, there is potential for the development of new fluorescent probes based on the structure of 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol, which could have even greater sensitivity and specificity for detecting biological molecules.
Méthodes De Synthèse
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitro-1H-indole with diethylamine, followed by reduction with sodium borohydride and subsequent reaction with isopropyl chloroformate. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol has been used in a variety of scientific research applications, including fluorescence imaging of biological molecules such as proteins, lipids, and nucleic acids. It has also been used to monitor cellular processes such as endocytosis and exocytosis, as well as to study the interactions between drugs and their targets.
Propriétés
IUPAC Name |
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-4-23(5-2)14-19(26)15-24-16(3)22(17-9-7-6-8-10-17)20-13-18(25(27)28)11-12-21(20)24/h6-13,19,26H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLSJMUPEQCJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)


![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)
